molecular formula C19H21N3O5 B11026528 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine

1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B11026528
M. Wt: 371.4 g/mol
InChI Key: TWAIQPLDAOTLSE-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzoyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of 4-(4-nitrophenyl)piperazine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

    Reduction: 1-(2,4-Dimethoxybenzoyl)-4-(4-aminophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-Dimethoxybenzoic acid and 4-(4-nitrophenyl)piperazine.

Scientific Research Applications

1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxybenzoyl)-4-phenylpiperazine
  • 1-(2,4-Dimethoxybenzoyl)-4-(4-chlorophenyl)piperazine

Comparison: 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the 2,4-dimethoxybenzoyl and 4-nitrophenyl groups. These functional groups confer distinct chemical and biological properties compared to similar compounds. For instance, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions, making it versatile for synthetic applications.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21N3O5/c1-26-16-7-8-17(18(13-16)27-2)19(23)21-11-9-20(10-12-21)14-3-5-15(6-4-14)22(24)25/h3-8,13H,9-12H2,1-2H3

InChI Key

TWAIQPLDAOTLSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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